Dimethyl trimethylsilyl phosphite

Catalog No.
S774503
CAS No.
36198-87-5
M.F
C5H15O3PSi
M. Wt
182.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl trimethylsilyl phosphite

CAS Number

36198-87-5

Product Name

Dimethyl trimethylsilyl phosphite

IUPAC Name

dimethyl trimethylsilyl phosphite

Molecular Formula

C5H15O3PSi

Molecular Weight

182.23 g/mol

InChI

InChI=1S/C5H15O3PSi/c1-6-9(7-2)8-10(3,4)5/h1-5H3

InChI Key

HWMXPTIFAGBDIK-UHFFFAOYSA-N

SMILES

COP(OC)O[Si](C)(C)C

Canonical SMILES

COP(OC)O[Si](C)(C)C

Synthesis of Phosphorylated Molecules:

DMTSP plays a crucial role in the synthesis of various phosphorylated molecules, which are essential in numerous biological processes and drug development. Here are some specific examples:

  • Protected Phosphoamino Acids

    DMTSP can be used to introduce a protected phosphate group onto amino acids, which are the building blocks of proteins. This technique, particularly relevant in Fmoc/solid-phase peptide synthesis, allows for the controlled assembly of peptides containing phosphorylated residues [].

  • Phosphoenolpyruvate (PEP) Synthesis

    DMTSP serves as a key reagent in the multi-step synthesis of PEP, a vital intermediate in cellular metabolism. The process involves trimethylsilylation, bromination, and a Perkow reaction [].

  • Sialyl Phosphonates and Sulfonamide Phosphonates

    DMTSP finds application in the synthesis of sialyl phosphonates and sulfonamide phosphonates, which are classes of compounds with potential therapeutic applications [, ].

Other Research Applications:

Beyond its role in phosphorylated molecule synthesis, DMTSP demonstrates potential in other areas of scientific research:

  • Modification of Biomolecules

    DMTSP's ability to react with hydroxyl groups makes it a potential tool for modifying various biomolecules, such as proteins and carbohydrates. This opens avenues for exploring the functional consequences of such modifications [].

  • Material Science Applications

    Recent research suggests that DMTSP can be employed in the development of novel materials with specific properties, such as flame retardancy and improved thermal stability [].

Dimethyl trimethylsilyl phosphite is an organophosphorus compound characterized by the molecular formula C5H15O3PSiC_5H_{15}O_3PSi. This compound is notable for its reactivity and versatility in organic synthesis, particularly in the preparation of various organophosphorus derivatives. It serves as a valuable reagent in chemical transformations, including phosphorylation reactions and the synthesis of phosphonates and phosphoric acid derivatives. The presence of trimethylsilyl groups enhances its stability and solubility in organic solvents, making it a suitable candidate for various applications in both research and industrial settings.

DMTMP is a flammable liquid []. It can cause irritation to eyes, skin, and respiratory tract upon contact or inhalation []. It is recommended to handle DMTMP with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield phosphonic acids, which are important intermediates in organic synthesis.
  • Substitution Reactions: This compound can react with carbonyl compounds to form unsymmetrical ketones and other phosphonates, demonstrating its utility in synthesizing complex organic molecules.
  • Oxidation and Reduction: Dimethyl trimethylsilyl phosphite can engage in redox reactions, forming protective films on electrode surfaces, which is particularly relevant in electrochemical applications .

The biological activity of dimethyl trimethylsilyl phosphite has been explored primarily through its role as a reagent in synthesizing biologically active compounds. For instance, it has been utilized in the phosphorylation of various organic substrates, contributing to the development of potential pharmaceuticals. The compound's ability to facilitate the formation of phosphoamino acids and other biologically relevant derivatives underscores its significance in medicinal chemistry .

Several methods exist for synthesizing dimethyl trimethylsilyl phosphite:

  • Reaction with Hexamethyldisilazane: One common method involves reacting dimethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride at room temperature. This reaction typically yields high conversion rates.
  • Chloro(trimethyl)silane Method: Another approach includes reacting dimethyl phosphonate with chloro(trimethyl)silane under basic conditions, requiring heating to approximately 110°C for about two hours to achieve the desired product .

Dimethyl trimethylsilyl phosphite finds applications across various fields:

  • Organic Synthesis: It is widely used to prepare organophosphorus compounds, including protected phosphoamino acids and other derivatives.
  • Electrochemistry: The compound serves as an electrolyte additive in lithium-ion batteries, enhancing their performance by forming stable interfacial layers that improve cycle stability and reduce impedance .
  • Pharmaceutical Development: Its reactivity makes it a valuable tool for synthesizing compounds with potential biological activity, including antiviral and anticancer agents .

Studies have indicated that dimethyl trimethylsilyl phosphite interacts effectively with various substrates during chemical transformations. For instance, its reaction with aromatic nitroso compounds leads to the oxidation of the phosphite to corresponding phosphate esters while generating azoxy compounds . Additionally, its role as an electrolyte additive has been shown to improve the stability of lithium-ion battery interfaces, highlighting its multifunctional capabilities in electrochemical systems .

Dimethyl trimethylsilyl phosphite can be compared with several similar compounds within organophosphorus chemistry. The following table summarizes these comparisons:

CompoundDescriptionUnique Features
Tris(trimethylsilyl) phosphiteUsed for preparing bis(trimethylsilyl)phosphonate esters.Higher silylation degree; used primarily for esters.
Diethyl trimethylsilyl phosphiteVersatile reagent for synthesizing various organophosphorus compounds.More reactive due to ethyl groups; used in diverse syntheses.
Dimethyl methylphosphonateUsed as a precursor for nerve agents; has significant biological activity.Highly toxic; primarily studied for safety and regulation.

Dimethyl trimethylsilyl phosphite stands out due to its balance between reactivity and stability, making it suitable for both synthetic applications and electrochemical processes without the high toxicity associated with some similar compounds.

Fundamental Molecular Identity

Dimethyl trimethylsilyl phosphite represents a distinctive organophosphorus compound that incorporates both phosphorus and silicon atoms within its molecular framework [1] [2]. The compound is officially registered under Chemical Abstract Service Number 36198-87-5 and European Community Number 252-908-3, establishing its unique chemical identity in international databases [1] [3] [4]. The molecular formula C₅H₁₅O₃PSi defines the precise atomic composition, indicating the presence of five carbon atoms, fifteen hydrogen atoms, three oxygen atoms, one phosphorus atom, and one silicon atom [1] [2] [4].

The International Union of Pure and Applied Chemistry systematic name for this compound is dimethyl trimethylsilyl phosphite, which accurately reflects its structural composition [2] [5]. The linear formula (CH₃)₃SiOP(OCH₃)₂ provides a more detailed representation of the atomic connectivity, illustrating the trimethylsilyl group attached to the phosphorus center through an oxygen bridge [1] [6]. This molecular architecture creates a compound with a molecular weight of 182.23 grams per mole [1] [3] [4].

Structural Characterization and Identifiers

The molecular structure of dimethyl trimethylsilyl phosphite can be precisely described through various chemical identification systems [2] [4]. The Canonical Simplified Molecular Input Line Entry System representation COP(OC)OSi(C)C provides a standardized notation for computational chemistry applications [1] [2] [5]. The International Chemical Identifier 1S/C5H15O3PSi/c1-6-9(7-2)8-10(3,4)5/h1-5H3 offers a unique structural descriptor that enables unambiguous identification across chemical databases [2] [5].

The International Chemical Identifier Key HWMXPTIFAGBDIK-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure [2] [4] [5]. Additional registry numbers include Beilstein Registry Number 1849308 and Molecular Descriptor Laboratory Number MFCD00075439, which facilitate literature searches and chemical procurement [1] [3] [6].

Chemical Classification Framework

Dimethyl trimethylsilyl phosphite belongs to the broader category of organophosphorus compounds, specifically classified as a phosphite ester [5] [7] [8]. This classification places the compound among derivatives of phosphorous acid, where the hydroxyl groups have been replaced by organic substituents [7] [9]. The compound represents a mixed organophosphorus-organosilicon species due to the presence of both phosphorus and silicon functional groups within the same molecule [5] [10].

From a phosphorus chemistry perspective, the compound is categorized as a phosphorus(III) compound, indicating the trivalent oxidation state of the phosphorus atom [7] [8]. This oxidation state distinguishes it from phosphate esters, which contain phosphorus in the pentavalent state [8]. The trimethylsilyl component classifies the compound as an organosilicon derivative, specifically a silyl phosphite [11] [12].

Functional Group Analysis

The molecular structure incorporates two distinct functional group families that define its chemical behavior [5] [7]. The phosphite ester functionality P(OR)₃ represents the core structural motif, where two of the substituents are methyl groups and one is a trimethylsilyl group [7] [9]. This arrangement creates an asymmetric phosphorus center with mixed alkyl and silyl substitution patterns [1] [5].

The trimethylsilyl group Si(CH₃)₃ attached through an oxygen linkage contributes significant steric bulk and chemical inertness to the molecule [11] [13]. This functional group is characterized by the presence of three methyl groups bonded to a silicon atom, which imparts unique chemical properties including hydrolytic sensitivity and volatility enhancement [11] [13].

Comprehensive Property Data

PropertyValueReference
Chemical Abstract Service Number36198-87-5 [1] [2] [3]
European Community Number252-908-3 [1] [3] [4]
Molecular FormulaC₅H₁₅O₃PSi [1] [2] [4]
Molecular Weight (g/mol)182.23 [1] [3] [4]
Linear Formula(CH₃)₃SiOP(OCH₃)₂ [1] [6]
Canonical Simplified Molecular Input Line Entry SystemCOP(OC)OSi(C)C [1] [2] [5]
International Chemical Identifier KeyHWMXPTIFAGBDIK-UHFFFAOYSA-N [2] [4] [5]
Beilstein Registry Number1849308 [1] [3] [6]

Physical and Spectroscopic Characteristics

The compound exists as a clear colorless liquid at room temperature with a density of 0.954 grams per milliliter at 25°C [1] [3] [6]. The boiling point occurs at 36-37°C under reduced pressure of 11 mmHg, or 146.6°C at standard atmospheric pressure [3] [6] [14]. The refractive index n₂₀/D measures 1.410, providing optical characterization data [1] [3] [6].

Spectroscopic analysis reveals an ionization energy of 8.95 electron volts determined through photoelectron spectroscopy [15]. The monoisotopic mass precisely measures 182.052808 atomic mass units, while the average mass is 182.232 atomic mass units [4] [15]. These spectroscopic parameters were established through photoelectron spectroscopy studies conducted by Zverev and colleagues in 1986 [15].

Chemical Classification Summary

Classification CategoryClassificationReference
Primary Chemical ClassOrganophosphorus compound [5] [8]
Secondary Chemical ClassPhosphite ester [7] [9]
Functional Group ClassificationMixed organophosphorus-organosilicon compound [5] [10]
Phosphorus Oxidation StatePhosphorus(III) compound [7] [8]
Silicon-containing ClassificationTrimethylsilyl derivative [11] [13]
Ester ClassificationPhosphorous acid ester [7] [9]
Chemical FamilySilyl phosphite [5] [12]

Dimethyl trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C₅H₁₅O₃PSi and a molecular weight of 182.23 g/mol [1] [2]. The compound is registered under CAS number 36198-87-5 and appears as a clear, colorless liquid at room temperature [3]. The molecular structure features a central phosphorus atom bonded to two methoxy groups and one trimethylsilyl group through oxygen bridges, creating a phosphite ester configuration [1] [4].

The compound exhibits several synonymous names including phosphorous acid dimethyl trimethylsilyl ester, dimethoxy[(trimethylsilyl)oxy]phosphine, and trimethylsiloxydimethoxyphosphine [2]. Its structural representation can be expressed through the SMILES notation as COP(OC)OSi(C)C, indicating the connectivity between the phosphorus center and its substituents [4] [5].

Phosphorus Center Characteristics

Electronic Configuration and Oxidation State

The phosphorus atom in dimethyl trimethylsilyl phosphite exists in the +3 oxidation state, characteristic of phosphite esters [6] [7]. Phosphorus has an electronic configuration of 1s² 2s² 2p⁶ 3s² 3p³, with five valence electrons in its outermost shell [8] [9]. In compounds, phosphorus commonly exhibits oxidation states of -3, +3, and +5, with the +3 state being predominant in organophosphorus(III) compounds [10] [11].

The ionization energy of dimethyl trimethylsilyl phosphite has been experimentally determined to be 8.95 eV through photoelectron spectroscopy, indicating the energy required to remove an electron from the molecule [12]. This value is consistent with other organophosphorus(III) compounds and reflects the electron-donating nature of the substituents around the phosphorus center.

Coordination Geometry and Hybridization

The phosphorus atom in dimethyl trimethylsilyl phosphite adopts a tetrahedral electron geometry with four electron pairs around the central atom: three bonding pairs (to the two methoxy groups and one trimethylsilyl group) and one lone pair [13] [14]. This results in an sp³ hybridization of the phosphorus center, consistent with tetrahedral electron pair geometry predicted by VSEPR theory.

The molecular geometry around phosphorus is trigonal pyramidal due to the presence of the lone pair, which occupies one of the tetrahedral positions [14] [15]. The lone pair exerts greater repulsion than bonding pairs, causing the bond angles to deviate from the ideal tetrahedral angle of 109.5°. Typical O-P-O bond angles in organophosphorus compounds range from 100° to 110°, while P-O-Si bond angles are typically between 120° and 130°.

Bonding Characteristics

Phosphorus-Oxygen Bonds

The P-O bonds in dimethyl trimethylsilyl phosphite are polar covalent bonds, with oxygen being more electronegative than phosphorus (electronegativity values: O = 3.44, P = 2.19) [13]. The P-O bond lengths are typically in the range of 1.55-1.60 Å, which is characteristic of single P-O bonds in organophosphorus compounds. These bonds exhibit significant ionic character due to the electronegativity difference between phosphorus and oxygen.

The P-O bonds show considerable stability under normal conditions but are susceptible to hydrolysis in the presence of moisture. The compound is classified as having hydrolytic sensitivity level 7, meaning it reacts slowly with moisture and water [3] [16]. This hydrolytic behavior is typical of organophosphorus esters and reflects the electrophilic nature of the phosphorus center.

Silicon-Oxygen Bonds

The trimethylsilyl group is connected to the phosphorus center through a Si-O-P linkage. The Si-O bond length is typically 1.60-1.65 Å, which is longer than P-O bonds due to the larger atomic radius of silicon compared to phosphorus. The Si-O bond is also polar, with oxygen being more electronegative than silicon (electronegativity values: O = 3.44, Si = 1.90).

The trimethylsilyl group exhibits a +I (positive inductive) effect, which enhances the nucleophilicity of the phosphorus lone pair [17]. This electronic effect is significant in determining the reactivity and stability of the compound. The steric bulk of the trimethylsilyl group also provides protection to the phosphorus center, influencing reaction pathways and selectivity.

Electronic Effects and Resonance

The phosphorus center in dimethyl trimethylsilyl phosphite possesses a lone pair of electrons that contributes to its nucleophilic character [13]. This lone pair can participate in various chemical reactions, making the compound a useful reagent in organic synthesis. The electron-donating nature of the methoxy and trimethylsilyl substituents stabilizes the phosphorus(III) center and influences its chemical behavior.

The compound's electronic structure is further characterized by its polar nature, resulting from the asymmetric distribution of electron density around the phosphorus center. The molecular symmetry belongs to the C₁ point group, indicating no symmetry elements due to the different substituents around the phosphorus atom.

Spectroscopic Properties and Structural Analysis

Nuclear Magnetic Resonance Characteristics

The ³¹P NMR spectrum of dimethyl trimethylsilyl phosphite shows chemical shifts characteristic of trivalent phosphorus compounds. The chemical shift typically falls within the range of +90 to +110 ppm, which is consistent with phosphorus(III) species bearing electron-donating substituents [17]. The exact chemical shift depends on the specific electronic environment and substituent effects.

In ¹H NMR spectroscopy, the compound displays characteristic signals for the methyl groups of both the methoxy substituents and the trimethylsilyl group. The methoxy protons appear as doublets due to coupling with phosphorus, while the trimethylsilyl methyl protons appear as singlets [18] [19]. The coupling constants provide information about the bond connectivity and electronic environment around the phosphorus center.

Infrared Spectroscopy

The infrared spectrum of dimethyl trimethylsilyl phosphite exhibits characteristic absorption bands that provide structural information. The P=O stretching vibration is not observed in this compound since it is a phosphite (P(III)) rather than a phosphate (P(V)). Instead, the spectrum shows C-H stretching bands from the methyl groups and characteristic Si-O and P-O stretching vibrations [20].

The compound's infrared spectrum can be distinguished from related phosphate esters by the absence of the strong P=O stretching band typically observed around 1200-1300 cm⁻¹ in phosphate compounds. This spectroscopic evidence confirms the phosphorus(III) oxidation state and the phosphite ester structure.

Mass Spectrometry

Mass spectrometric analysis of dimethyl trimethylsilyl phosphite shows a molecular ion peak at m/z 182, corresponding to the molecular weight of the compound [4]. The fragmentation pattern provides information about the bond strengths and preferred cleavage sites within the molecule. Common fragmentation pathways include loss of methyl groups and cleavage of the Si-O and P-O bonds.

The exact mass of the compound has been determined to be 182.053 g/mol, providing high-precision molecular weight information for analytical purposes [21]. The monoisotopic mass is 182.052808 g/mol, which is useful for high-resolution mass spectrometry applications [1].

Physical and Chemical Properties

Physical Characteristics

Dimethyl trimethylsilyl phosphite is a colorless liquid at room temperature with a density of 0.954 g/mL at 25°C [2] [21]. The compound has a boiling point of 36-37°C at 11 mmHg, indicating relatively high volatility under reduced pressure [5]. At atmospheric pressure, the boiling point is 146.6°C [21]. The flash point is 32°C, classifying it as a flammable liquid requiring appropriate safety precautions [21].

The refractive index of the compound is n₂₀/D = 1.410, which is typical for organophosphorus compounds [22] [5]. The compound should be stored at 2-8°C to maintain stability and prevent degradation [2] [22]. Its polar surface area is 41.28 Ų, and the LogP value is 2.36, indicating moderate lipophilicity [21].

Chemical Reactivity

The compound exhibits typical reactivity of organophosphorus(III) compounds, particularly high nucleophilicity and reducing character [13]. The lone pair on phosphorus makes it susceptible to oxidation and capable of participating in various nucleophilic substitution reactions. The compound reacts slowly with moisture due to its hydrolytic sensitivity, forming phosphorous acid derivatives and releasing methanol and trimethylsilanol [3].

The nucleophilic character of the phosphorus center enables the compound to participate in Arbuzov reactions, where treatment with alkyl halides leads to the formation of phosphonate esters through a rearrangement mechanism [23]. The trimethylsilyl group can act as a protecting group, which can be selectively removed under appropriate conditions.

Comparison with Related Compounds

Structural Analogues

Dimethyl trimethylsilyl phosphite can be compared to other organophosphorus compounds such as trimethyl phosphite and dimethyl phosphite. The introduction of the trimethylsilyl group significantly alters the electronic and steric properties compared to these simpler analogues. The silyl group provides enhanced thermal stability and modified reactivity patterns [17].

Related compounds include tris(trimethylsilyl) phosphite, which has three trimethylsilyl groups instead of two methoxy groups and one trimethylsilyl group [24] [25]. This structural difference results in different physical properties and reactivity patterns, with the tris-silyl compound showing greater steric hindrance and different electronic effects.

Functional Group Considerations

The compound belongs to the broader class of organophosphorus esters, which includes phosphites, phosphonites, and phosphinites [6] [7]. Phosphites like dimethyl trimethylsilyl phosphite are esters of phosphorous acid and contain phosphorus in the +3 oxidation state. This distinguishes them from phosphates, which contain phosphorus in the +5 oxidation state and exhibit different chemical properties.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

36198-87-5

Dates

Last modified: 08-15-2023

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